molecular formula C15H13N3O3S2 B2745535 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide CAS No. 1798489-23-2

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide

Cat. No. B2745535
M. Wt: 347.41
InChI Key: NUWICHPGDOMUOL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a thiophene ring, and a pyran ring. The 1,2,4-oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . It’s known for its versatility in drug discovery . The thiophene and pyran rings are also common structures in medicinal chemistry.

Scientific Research Applications

Novel Synthesis Routes

The compound and its derivatives are utilized in innovative synthetic routes to create a variety of heterocyclic compounds. For instance, active methylene compounds, when reacted with carbon disulfide, produce thiophene, thieno[2,3-b]thiophene, thieno[3,2-c]pyrazole, and thieno[3,2-b]pyridine derivatives, showcasing the versatility of these compounds in synthesizing novel heterocyclic frameworks (Mohareb, Sherif, Habashi, Abdel‐Sayed, & Osman, 1995).

Structural and Spectral Characterization

The characterization and structural elucidation of these compounds through NMR, mass spectra, FT-IR, and UV–Visible spectroscopy, along with X-ray crystallography, play a crucial role in understanding their properties. The detailed analysis provides insights into the conformation, reactivity, and potential applications of these compounds in various fields, including medicinal chemistry and materials science (Kumara, Kumar, Kumar, & Lokanath, 2018).

Computational and Theoretical Studies

DFT calculations and computational applications have been extensively utilized to explore the electronic structure, chemical reactivity, and nonlinear optical (NLO) properties of pyrazole-thiophene-based amide derivatives. These studies not only predict the stability and reactivity of the synthesized compounds but also provide a basis for designing new materials with desired electronic and optical properties (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).

Biological Activities

While specific information on the biological activities of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide was not found, related compounds have been explored for their pharmacological properties. For example, benzo[b]thiophene derivatives exhibit a wide spectrum of pharmacological activities, highlighting the potential of such compounds for further exploration in drug development and other biological applications (Isloor, Kalluraya, & Pai, 2010).

properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-8-16-14(21-18-8)12-9-4-5-20-7-11(9)23-15(12)17-13(19)10-3-2-6-22-10/h2-3,6H,4-5,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWICHPGDOMUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide

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